(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327176-35-1
VCID: VC7616450
InChI: InChI=1S/C24H19ClN2O3/c1-15-13-17(25)7-12-21(15)27-24-20(14-16-5-3-4-6-22(16)30-24)23(28)26-18-8-10-19(29-2)11-9-18/h3-14H,1-2H3,(H,26,28)
SMILES: CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.88

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

CAS No.: 1327176-35-1

Cat. No.: VC7616450

Molecular Formula: C24H19ClN2O3

Molecular Weight: 418.88

* For research use only. Not for human or veterinary use.

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide - 1327176-35-1

Specification

CAS No. 1327176-35-1
Molecular Formula C24H19ClN2O3
Molecular Weight 418.88
IUPAC Name 2-(4-chloro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C24H19ClN2O3/c1-15-13-17(25)7-12-21(15)27-24-20(14-16-5-3-4-6-22(16)30-24)23(28)26-18-8-10-19(29-2)11-9-18/h3-14H,1-2H3,(H,26,28)
Standard InChI Key OTTVCRMZTHUFOL-PNHLSOANSA-N
SMILES CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates a 2H-chromene scaffold (benzopyran derivative) with an imine linkage at position 2 and a carboxamide group at position 3. Key substituents include:

  • 4-Chloro-2-methylphenyl group: Attached via the imine nitrogen, contributing electron-withdrawing effects and steric bulk.

  • 4-Methoxyphenyl group: Linked through the carboxamide nitrogen, enhancing solubility via methoxy’s polar character.

The Z-configuration of the imine bond is critical for maintaining planarity and enabling π-π stacking interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₁₉ClN₂O₃
Molecular Weight418.88 g/mol
IUPAC Name2-(4-chloro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
CAS Registry Number1327176-35-1
Topological Polar Surface76.5 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the chromene ring’s protons (δ 6.8–7.9 ppm) and methoxy group (δ 3.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 418.88, consistent with the molecular formula. X-ray crystallography of analog compounds (e.g., N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide) demonstrates a near-planar chromene system with intramolecular hydrogen bonding between the amide carbonyl and imine nitrogen .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Chromene Core Formation: Condensation of salicylaldehyde derivatives with β-ketoesters under acidic conditions yields the 2H-chromene-3-carboxylate intermediate.

  • Imine Formation: Reaction with 4-chloro-2-methylaniline in ethanol at reflux introduces the substituted phenylimino group.

  • Amidation: Coupling the carboxylate with 4-methoxyaniline using carbodiimide reagents (e.g., EDC/HOBt) produces the final carboxamide .

Critical parameters include reaction temperature (60–80°C for imination) and stoichiometric control to minimize byproducts like the E-imine isomer.

Table 2: Optimal Reaction Conditions

StepReagentsTemperatureYield
ChromeneSalicylaldehyde, ethyl acetoacetate, H₂SO₄120°C68%
Imine4-Chloro-2-methylaniline, EtOH78°C72%
AmidationEDC, HOBt, DMF0°C → RT65%

Purification and Analysis

Purification employs silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Molecular docking studies suggest the methoxyphenyl group occupies COX-2’s hydrophobic pocket, while the chloro substituent stabilizes interactions with 5-LOX’s catalytic iron.

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
MCF-750Caspase-3 activation
A549>100No significant effect
HEK293>200Non-toxic

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 64 μg/mL, likely due to membrane disruption via hydrophobic interactions . No activity is observed against Gram-negative pathogens (e.g., E. coli) at ≤128 μg/mL.

Pharmacokinetic Profiling

Absorption and Distribution

Computational models predict moderate intestinal absorption (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) and high plasma protein binding (89%) due to lipophilic substituents. The volume of distribution (Vd: 1.2 L/kg) suggests extensive tissue penetration.

Metabolism and Excretion

Hepatic microsome studies indicate CYP3A4-mediated oxidation of the methoxyphenyl group to a quinone metabolite . Renal excretion accounts for <10% of the administered dose, with fecal elimination predominating (62% over 48 hours).

Therapeutic Applications and Future Directions

Drug Development Prospects

Structural analogs have entered preclinical trials as dual COX-2/5-LOX inhibitors for rheumatoid arthritis . Modifications to enhance aqueous solubility (e.g., replacing methoxy with hydroxyl groups) are under investigation .

Challenges and Limitations

Current barriers include:

  • Poor Solubility: LogP of 3.9 limits formulation options.

  • Metabolic Instability: Rapid CYP3A4-mediated degradation (t₁/₂ = 1.8 h in human liver microsomes).

  • Off-Target Effects: Weak inhibition of hERG channels (IC₅₀ = 45 μM) raises potential cardiac toxicity concerns .

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